molecular formula C7H15NS B13290216 2-(Piperidin-4-yl)ethanethiol

2-(Piperidin-4-yl)ethanethiol

Cat. No.: B13290216
M. Wt: 145.27 g/mol
InChI Key: SLSOQKHTHIYVPV-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)ethanethiol is an organic compound that features a piperidine ring attached to an ethanethiol group. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many biologically active compounds. The ethanethiol group introduces a thiol (-SH) functionality, which is known for its reactivity and ability to form strong bonds with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)ethanethiol typically involves the reaction of 2-(Piperidin-4-yl)ethanamine with thiolating agents. One common method is the reaction of 2-(Piperidin-4-yl)ethanamine with thiourea followed by hydrolysis to yield the desired thiol compound . Another approach involves the use of Lawesson’s reagent or phosphorus pentasulfide to convert the amine to the thiol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Catalytic hydrogenation of corresponding 2-pyridineethanol compounds is another method used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)ethanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(Piperidin-4-yl)ethanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)ethanethiol involves its ability to interact with various molecular targets through its thiol group. The thiol group can form strong bonds with metal ions, making it useful in metalloprotein studies. Additionally, the piperidine ring can interact with biological receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-yl)ethanamine: Lacks the thiol group, making it less reactive in certain contexts.

    2-(Piperidin-4-yl)ethanol: Contains a hydroxyl group instead of a thiol, leading to different reactivity and applications.

    Piperidine: The parent compound, which lacks the ethanethiol side chain.

Uniqueness

2-(Piperidin-4-yl)ethanethiol is unique due to the presence of both the piperidine ring and the thiol group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research .

Properties

IUPAC Name

2-piperidin-4-ylethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c9-6-3-7-1-4-8-5-2-7/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSOQKHTHIYVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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